2-Chloro-4-ethynyl-5-fluoropyridine
Overview
Description
2-Chloro-4-ethynyl-5-fluoropyridine is a chemical compound with the molecular formula C7H3ClFN . It has an average mass of 155.557 Da and a monoisotopic mass of 154.993805 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring has three substituents: a chlorine atom at the 2nd position, an ethynyl group at the 4th position, and a fluorine atom at the 5th position .Scientific Research Applications
Synthesis and Reactivity
The reactivity of halogenated pyridines, including fluorinated and chlorinated analogs, has been studied extensively. For instance, the reactivity of 2-fluoro- and 2-chloropyridines towards sodium ethoxide demonstrates the influence of substituents on nucleophilic aromatic substitutions. Such reactions are fundamental in constructing complex molecules for pharmaceutical and agrochemical applications. These insights suggest that 2-Chloro-4-ethynyl-5-fluoropyridine could be similarly engaged in nucleophilic substitution reactions, enabling the synthesis of diverse pyridine-containing compounds (Schlosser & Rausis, 2005).
Advanced Material Synthesis
Pyridine derivatives, including those similar to this compound, are pivotal in the synthesis of advanced materials. For example, terpyridine-triarylborane conjugates featuring ethynyl and fluoropyridine units demonstrate unique complexation behaviors and electronic properties suitable for creating materials with specific optical and electronic functionalities. Such materials are valuable in developing new optoelectronic devices, highlighting the potential of this compound in materials science (Lee et al., 2014).
Pharmaceutical Research
The structural manipulation of pyridine cores, akin to this compound, plays a significant role in pharmaceutical research. The creation of novel drug candidates often relies on the functionalization of such pyridines. For example, the development of cognition-enhancing drugs and antibacterial agents frequently involves the strategic incorporation of fluoro- and chloropyridines into the molecular framework, suggesting the utility of this compound in synthesizing new therapeutic agents (Pesti et al., 2000; Matsumoto et al., 1984).
Catalysis and Fluorination Techniques
Pyridine derivatives are also crucial in catalysis, particularly in selective fluorination strategies. The development of catalytic systems for the selective fluorination of chloropyridines to fluoropyridines underscores the role of such molecules in synthesizing fluorinated compounds, which are of significant interest due to their utility in pharmaceuticals and agrochemicals. This research domain suggests applications for this compound in facilitating fluorination reactions (Cochon et al., 2010).
Mechanism of Action
Target of Action
Fluorinated pyridines, which include 2-chloro-4-ethynyl-5-fluoropyridine, are known to have interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of various pharmaceuticals and agrochemicals .
Mode of Action
Fluoropyridines are generally less reactive than their chlorinated and brominated analogues due to the presence of strong electron-withdrawing substituents in the aromatic ring .
Biochemical Pathways
Fluoropyridines are known to be involved in various biological applications .
Pharmacokinetics
It is known that the compound has a predicted boiling point of 2050±400 °C and a predicted density of 1262±006 g/cm3 .
Result of Action
Fluoropyridines are known to have interesting and unusual physical, chemical, and biological properties .
Action Environment
It is known that the compound has a predicted boiling point of 2050±400 °C and a predicted density of 1262±006 g/cm3 , which may be influenced by environmental conditions.
Properties
IUPAC Name |
2-chloro-4-ethynyl-5-fluoropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFN/c1-2-5-3-7(8)10-4-6(5)9/h1,3-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQHQPVFHTBRVBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=NC=C1F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00856529 | |
Record name | 2-Chloro-4-ethynyl-5-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00856529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211539-66-0 | |
Record name | 2-Chloro-4-ethynyl-5-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00856529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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